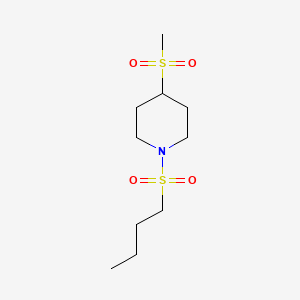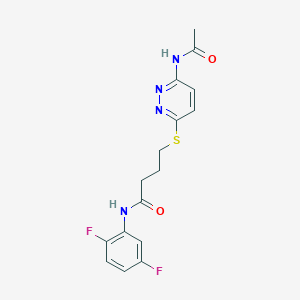![molecular formula C20H27N3O4 B2812450 Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate CAS No. 2361809-46-1](/img/structure/B2812450.png)
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate, also known as Boc-L-Pro-NH-1-Boc-4-(2-enoyl)Pyrrolidine, is a synthetic compound that has been used in various scientific research studies. This compound is widely used in the field of medicinal chemistry for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been shown to have various biochemical and physiological effects. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to have potent inhibitory activity against certain proteins such as cyclin-dependent kinases (CDKs), which are involved in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against certain enzymes and proteins, which makes it an ideal candidate for the development of therapeutic agents. However, one of the limitations of this compound is its high cost, which may limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine. One of the future directions is the development of more potent and selective inhibitors of certain enzymes and proteins. Another future direction is the development of new therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine as a diagnostic agent for the detection of certain diseases may also be explored in the future.
Synthesemethoden
The synthesis of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine involves the reaction of tert-butyl N-[(S)-1-(prop-2-enoylamino)-3-pyrrolidinyl]carbamate with 4-(prop-2-enoylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by column chromatography using a suitable eluent such as ethyl acetate/hexanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been widely used in various scientific research studies. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic agent for the detection of certain diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-5-17(24)22-16-8-6-15(7-9-16)18(25)23-11-10-14(13-23)12-21-19(26)27-20(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIZXXJHMFSVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({1-[4-(prop-2-enamido)benzoyl]pyrrolidin-3-yl}methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

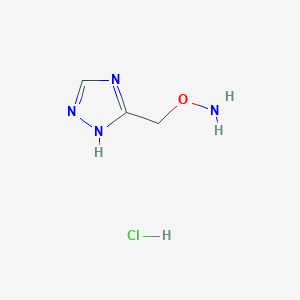
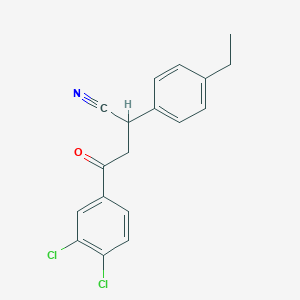
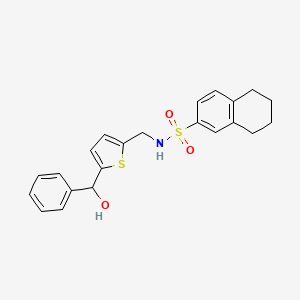
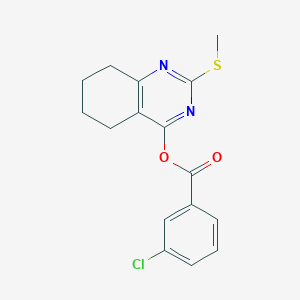

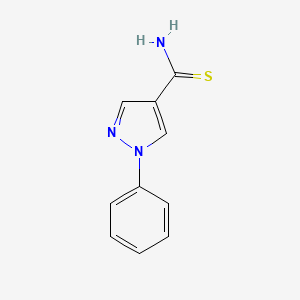
![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)
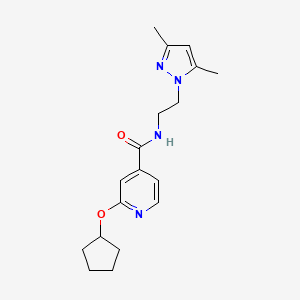
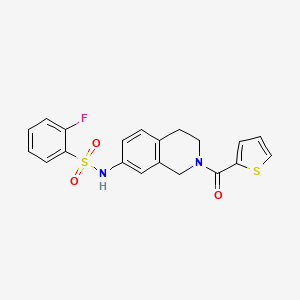

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)
